Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thienyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with acetophenone derivatives under oxidative conditions to form the imidazo[1,2-a]pyridine core . The thienyl group is introduced via a palladium-catalyzed cross-coupling reaction . The final step involves esterification with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. Solvent-free synthesis methods are also explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with various molecular targets. The compound is known to bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake . It also inhibits certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiophene derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
What sets Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate apart is its unique combination of the thienyl group and the imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly effective in binding to specific molecular targets and exhibiting a range of biological activities.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C20H17N3O2S/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
FEVMIEPNVNISPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.